Dehydroaripiprazole-d8-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

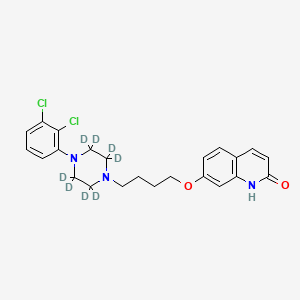

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H25Cl2N3O2 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |

InChI Key |

CDONPRYEWWPREK-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Contextualization As a Stable Isotope Labeled Pharmaceutical Analog

Dehydroaripiprazole-d8 (B1164869) is chemically identical to dehydroaripiprazole (B194390), except that eight hydrogen atoms in the piperazine (B1678402) ring have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. lgcstandards.com This substitution results in a molecule with a higher molecular weight than the endogenous compound. acanthusresearch.com This mass difference is the key to its utility in bioanalytical techniques, particularly those involving mass spectrometry. acanthusresearch.comcrimsonpublishers.com

Stable isotope-labeled (SIL) compounds like Dehydroaripiprazole-d8 are considered the gold standard for internal standards in quantitative bioanalysis. crimsonpublishers.comnih.gov Because they share the same physicochemical properties as the analyte of interest (the unlabeled compound), they behave identically during sample preparation, extraction, and chromatographic separation. acanthusresearch.comnih.gov This co-elution and similar behavior in the mass spectrometer's ion source help to correct for variations in sample processing and instrument response, leading to more precise and accurate quantification. nih.govelsevierpure.com

Significance As a Research Tool in Drug Metabolism and Quantitative Bioanalysis

The use of Dehydroaripiprazole-d8 (B1164869) as an internal standard is crucial for the accurate quantification of dehydroaripiprazole (B194390) and its parent drug, aripiprazole (B633), in various biological matrices such as plasma and serum. nih.govnih.govresearchgate.net This is particularly important in pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov

Several validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on Dehydroaripiprazole-d8 for the simultaneous determination of aripiprazole and dehydroaripiprazole concentrations. nih.govresearchgate.netcsic.es These methods are essential for therapeutic drug monitoring, helping to ensure that patients receive the optimal dose of aripiprazole.

The precision afforded by using Dehydroaripiprazole-d8 allows researchers to investigate the significant interindividual variability in aripiprazole metabolism. nih.govnih.gov This variability can be influenced by genetic factors, such as polymorphisms in the CYP2D6 and CYP3A4 enzymes responsible for aripiprazole's metabolism, as well as by co-administered medications that can inhibit or induce these enzymes. nih.govpharmgkb.orgwikipedia.org

Table 1: Bioanalytical Methods Utilizing Dehydroaripiprazole-d8

| Analytical Technique | Application | Reference |

| UHPLC-MS/MS | Quantification of aripiprazole and dehydroaripiprazole in plasma | nih.gov |

| UPLC-MS/MS | Rapid determination of aripiprazole in human plasma | researchgate.net |

| LC-MS/MS | Simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma | csic.es |

Overview of Dehydroaripiprazole As a Major Active Metabolite of Aripiprazole

Deuteration Strategies for Aripiprazole and its Metabolites

The synthesis of deuterated compounds like Dehydroaripiprazole-d8 (B1164869) involves specific strategies to incorporate deuterium (B1214612) atoms at desired positions within the molecule. This process, known as deuteration, can enhance the metabolic stability of a drug by strengthening chemical bonds, which can slow down metabolic degradation—a phenomenon referred to as the "deuterium isotope effect." researchgate.net

Achieving regioselectivity, the control of where the deuterium atoms are placed, is crucial in the synthesis of isotopically labeled compounds. For aripiprazole and its derivatives, deuteration is often targeted at the piperazine (B1678402) ring or the butoxy chain, as these are sites of metabolic activity. drugbank.comgoogle.com A common method involves using a deuterated precursor in the synthetic pathway. For instance, the synthesis of aripiprazole-d8 (B1662822) has been achieved by reacting 1,4-dibromobutane-d8 (B120142) with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. nih.gov The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine. nih.gov A similar strategy can be inferred for Dehydroaripiprazole-d8, where a deuterated butoxy chain is introduced.

The selection of appropriate deuterated precursors is a critical step in ensuring high isotopic enrichment in the final product. For the synthesis of aripiprazole-d8, 1,4-dibromobutane-d8 is a key starting material. nih.gov A patent for a deuterated aripiprazole preparation method describes using 1,4-dichlorobutane-d8 (B165168) as a raw material. google.com The reaction conditions are optimized to maximize the incorporation of the deuterated fragment. This can involve controlling parameters such as the solvent, base, temperature, and reaction time. For example, one patented method for preparing a deuterated aripiprazole involves reacting 3,4-dihydro-7-hydroxy-2(1H)-quinolinone with 1,4-dichlorobutane-d8 in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) at a temperature between 70°C and 100°C for 1 to 5 hours. google.com

Characterization of Isotopic Purity and Labeling Efficiency

Following synthesis, the deuterated compound must be rigorously analyzed to confirm its identity, isotopic purity, and the efficiency of the deuterium labeling.

Mass spectrometry (MS) is a primary tool for determining the isotopic purity of deuterated compounds. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. For instance, in the analysis of aripiprazole and its deuterated internal standard, aripiprazole-d8, specific transition pairs are monitored using tandem mass spectrometry (MS/MS). nih.gov The transition for aripiprazole is m/z 448.2 → 285.2, while for aripiprazole-d8 it is m/z 456.3 → 293.07. nih.gov This difference in mass confirms the presence of the eight deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium atoms within the molecule.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods for assessing the chemical purity of the synthesized deuterated product. nih.govadvatechgroup.com These techniques separate the compound of interest from any impurities or unreacted starting materials. A study detailing the synthesis of aripiprazole-d8 reported a purity of 99.93% as determined by HPLC. nih.gov Another source indicates a purity of over 95% for Dehydroaripiprazole-d8 hydrochloride, also determined by HPLC. advatechgroup.com These methods, often coupled with mass spectrometry (LC-MS/MS), provide a comprehensive analysis of both the purity and isotopic incorporation of the final product. nih.govresearchgate.netcsic.es

| Parameter | Method | Reported Value/Observation | Reference |

| Synthesis Precursor | Chemical Synthesis | 1,4-dibromobutane-d8 | nih.gov |

| Synthesis Precursor | Chemical Synthesis | 1,4-dichlorobutane-d8 | google.com |

| Chemical Purity | HPLC | 99.93% (for Aripiprazole-d8) | nih.gov |

| Chemical Purity | HPLC | >95% (for Dehydroaripiprazole-d8 HCl) | advatechgroup.com |

| Chemical Purity | HPLC | 97.58% | medchemexpress.com |

| Isotopic Purity | Not Specified | >99% (for deuterated aripiprazole) | google.com |

| Mass Spectrometry Transition (Aripiprazole) | UHPLC-MS/MS | m/z 448.2 → 285.2 | nih.gov |

| Mass Spectrometry Transition (Aripiprazole-d8) | UHPLC-MS/MS | m/z 456.3 → 293.07 | nih.gov |

Mass Spectrometry-Based Quantification Techniques for Aripiprazole and Dehydroaripiprazole

Mass spectrometry, particularly when coupled with chromatographic separation, has become the gold standard for the precise measurement of aripiprazole and dehydroaripiprazole concentrations in clinical and research settings. mdpi.com The use of a stable isotope-labeled internal standard like dehydroaripiprazole-d8 is integral to these methods.

LC-MS/MS is a widely adopted technique for the simultaneous quantification of aripiprazole and dehydroaripiprazole due to its high sensitivity and specificity. nih.govnih.gov This method allows for the accurate measurement of drug and metabolite levels in complex biological fluids such as plasma. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is common in these applications to ensure accuracy. mdpi.comnih.gov

Effective chromatographic separation is critical to distinguish aripiprazole, dehydroaripiprazole, and the internal standard from endogenous matrix components, thereby minimizing ion suppression. nih.gov Researchers have developed various high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) methods to achieve this. nih.gov Key to these methods is the selection of an appropriate stationary phase, mobile phase composition, and gradient elution program.

For instance, one method utilized a YMC ODS-AQ S (3 µm, 2.0 × 100 mm) column with an isocratic elution of 40% acetonitrile and 60% 0.1% formic acid in water to achieve greater than 90% separation. oup.com Another approach employed an ACE C18-PFP column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) (5 mM)-acetonitrile (pH 4.0; 65:35, v/v) at a flow rate of 0.6 ml/min. nih.gov The integration of UHPLC systems with columns like the ACQUITY UHPLC BEH C18 (2.1 × 50.0 mm, 1.7 μm) has further enhanced separation efficiency. mdpi.com

Interactive Table: Chromatographic Separation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | YMC ODS-AQ S (3 µm, 2.0 x 100 mm) oup.com | ACE C18-PFP (4.6 mm x 100 mm, 3-µm) nih.govlongdom.org | ACQUITY UHPLC BEH C18 (2.1 x 50.0 mm, 1.7 μm) mdpi.com |

| Mobile Phase | 40% acetonitrile and 60% 0.1% formic acid in water (isocratic) oup.com | Ammonium formate (5 mM)-acetonitrile (pH 4.0; 65:35, v/v) (gradient) nih.gov | 0.1% formic acid in water and acetonitrile (gradient) cuny.edu |

| Flow Rate | 0.25 mL/min oup.com | 0.6 mL/min nih.govlongdom.org | 0.6 mL/min mdpi.com |

| Run Time | Not Specified | 5 min (8 min total with re-equilibration) nih.govlongdom.org | Not Specified |

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific compounds. In MRM, the first quadrupole selects a precursor ion (the parent molecule's mass-to-charge ratio, m/z), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion for detection. This process significantly reduces background noise and increases the specificity of the analysis.

For the analysis of aripiprazole and its related compounds, specific MRM transitions are monitored. For aripiprazole, a common precursor ion is m/z 448.2, which fragments to product ions such as m/z 285.2. mdpi.com Dehydroaripiprazole shows a precursor ion at m/z 446.04, with a corresponding product ion of m/z 285.02. mdpi.com The deuterated internal standard, dehydroaripiprazole-d8, is monitored using its unique mass transition to differentiate it from the unlabeled analytes. While the exact transition for dehydroaripiprazole-d8 is not consistently reported across all literature, aripiprazole-d8, another common internal standard, uses the transition m/z 456.3 → 293.07. mdpi.com

Interactive Table: MRM Transitions for Aripiprazole and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Aripiprazole | 448.2 | 285.2 | mdpi.com |

| Dehydroaripiprazole | 446.04 | 285.02 | mdpi.com |

| Aripiprazole-d8 (IS) | 456.3 | 293.07 | mdpi.com |

Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of aripiprazole and dehydroaripiprazole by LC-MS/MS. nih.govnih.gov This technique generates abundant protonated molecular ions ([M+H]+) for both the analytes and the internal standard, which are essential for sensitive detection. nih.gov

Optimization of ESI source parameters is crucial for maximizing the signal intensity. Key parameters include the capillary voltage, source temperature, desolvation gas flow, and cone voltage. For example, one method reported using a capillary voltage of 3.5 kV. cuny.edu The optimization of these conditions ensures efficient desolvation and ionization of the target compounds as they enter the mass spectrometer. researchgate.net

It is also important to manage potential ion suppression, where co-eluting matrix components interfere with the ionization of the analytes, leading to inaccurate quantification. nih.gov Chromatographic methods are often designed to separate the analytes from the regions where significant ion suppression occurs. nih.gov

The integration of ultra-high performance liquid chromatography (UHPLC) has significantly advanced the quantification of aripiprazole and dehydroaripiprazole. mdpi.com UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher separation efficiency, improved resolution, and faster analysis times compared to traditional HPLC. nih.gov

The use of UHPLC-MS/MS is now considered a gold-standard method for measuring plasma concentrations of these drugs. mdpi.com This is due to its unparalleled sensitivity and specificity, which are critical for therapeutic drug monitoring and pharmacokinetic studies. mdpi.com For instance, a validated UHPLC-MS/MS method on a Xevo TQD® triple quadrupole mass spectrometer has been successfully used for the analysis of aripiprazole and dehydroaripiprazole in plasma samples. mdpi.com Another study successfully validated a UHPLC-MS/MS method for the simultaneous quantification of several antipsychotics, including aripiprazole and dehydroaripiprazole, in dried blood spots. nih.gov

While less common than LC-MS/MS for this application, gas chromatography-mass spectrometry (GC-MS) has also been utilized for the detection and quantification of aripiprazole and its main metabolite, dehydroaripiprazole, in biological samples. humanjournals.comnih.gov

A key consideration for GC-MS analysis of these compounds is their relatively low volatility. To overcome this, a derivatization step is typically required to increase their volatility and thermal stability. nih.gov One validated method involved derivatization with N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA) following solid-phase extraction (SPE) of the analytes from plasma. nih.govresearchgate.net

In this GC-MS method, the characteristic ions in the mass spectra for the derivatized aripiprazole were m/z 306, 292, and 218, while for dehydroaripiprazole, the ions were m/z 304, 290, and 218. nih.govresearchgate.net The method demonstrated linearity in the concentration ranges of 16 to 500 ng/ml for aripiprazole and 8 to 250 ng/ml for dehydroaripiprazole. nih.govresearchgate.net The limits of quantification (LOQs) were reported as 14.4 ng/ml for aripiprazole and 6.9 ng/ml for dehydroaripiprazole in serum. nih.govresearchgate.net

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry in Research

High-Resolution Accurate-Mass (HRAM) spectrometry, often utilizing technologies like Orbitrap or Time-of-Flight (ToF) analyzers, represents a significant advancement in analytical chemistry. thermofisher.comeurjchem.com Unlike nominal mass instruments (e.g., standard quadrupoles), HRAM instruments measure the m/z of ions with very high precision (typically to four or five decimal places). This capability provides exceptional selectivity and specificity. thermofisher.com

In the context of analyzing dehydroaripiprazole with Dehydroaripiprazole-d8 as an internal standard, HRAM offers several advantages:

Enhanced Confidence: It allows for the confident identification of analytes based on their exact mass, virtually eliminating false positives from isobaric interferences (different molecules with the same nominal mass).

Simultaneous Quantification and Qualification: HRAM systems can perform targeted quantification while simultaneously collecting full-scan data, which can be used for retrospective analysis of unknown metabolites or impurities without needing to re-run the sample. thermofisher.com

Improved Selectivity in Complex Matrices: The high resolving power can distinguish analyte ions from closely related matrix components, which is particularly beneficial in complex biological samples like plasma or serum. thermofisher.com

The use of Dehydroaripiprazole-d8 in an HRAM workflow ensures that the high accuracy and precision of the measurement are maintained by correcting for any variations during sample handling and instrument analysis. thermofisher.com

Principles of Stable Isotope-Labeled Internal Standard (SIL-IS) Utilization

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry, especially for bioanalytical applications. waters.comsplendidlab.comnih.govannlabmed.org Dehydroaripiprazole-d8 is an ideal SIL-IS for the quantification of dehydroaripiprazole because it is chemically and physically almost identical to the analyte, differing only in isotopic composition. acanthusresearch.comlgcstandards.com This near-identical behavior is the foundation for its ability to correct for various sources of analytical error. waters.comchromatographyonline.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a major challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. nih.gov They occur when co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. mdpi.com This interference can either decrease the ionization efficiency (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification. nih.govannlabmed.org

Because a SIL-IS like Dehydroaripiprazole-d8 co-elutes with the analyte and has the same physicochemical properties, it is affected by matrix effects to the same degree as the analyte. chromatographyonline.comwaters.comchromatographyonline.com Therefore, while the absolute signal intensity of both the analyte and the IS may vary from sample to sample due to matrix effects, the ratio of their signals remains constant. annlabmed.org By using this ratio for quantification, the variability introduced by matrix effects is effectively normalized, ensuring the accuracy of the final result. nih.govmdpi.com

Improvement of Analytical Precision and Accuracy in Complex Biological Matrices

The primary goal of using an internal standard is to improve the precision and accuracy of a quantitative method. splendidlab.comjournalofappliedbioanalysis.com Dehydroaripiprazole-d8, as a SIL-IS, excels in this role. It is added to the sample at a known concentration at the beginning of the sample preparation process. splendidlab.com Consequently, it experiences the same potential losses as the analyte during every step, including:

Extraction from the matrix (e.g., solid-phase extraction, liquid-liquid extraction). waters.comchromatographyonline.com

Evaporation and reconstitution steps. scispace.com

Injection volume variations. scispace.com

By tracking the signal of Dehydroaripiprazole-d8, any physical loss or variation is accounted for when the analyte/IS ratio is calculated. This comprehensive correction for both physical and matrix-induced errors leads to a significant improvement in the method's precision (reproducibility over multiple measurements) and accuracy (closeness to the true concentration). nih.govnih.gov

Calibration Curve Construction and Regression Models in Quantitative Analysis

Quantitative analysis relies on establishing a relationship between the instrument's response and the concentration of the analyte. This is achieved by constructing a calibration curve. annlabmed.org For methods using a SIL-IS like Dehydroaripiprazole-d8, the calibration curve is not based on the absolute response of the analyte, but on the ratio of the analyte's response to the IS's response. splendidlab.comannlabmed.org

The process involves preparing a series of calibration standards with known concentrations of the analyte (dehydroaripiprazole) in a blank biological matrix. A fixed amount of the internal standard (Dehydroaripiprazole-d8) is added to each standard. nih.gov After analysis, a graph is plotted with the response ratio (Analyte Area / IS Area) on the y-axis against the analyte concentration on the x-axis. A regression model, typically a linear regression with or without weighting, is fitted to these points. annlabmed.org The concentration of the analyte in unknown samples is then calculated by measuring its response ratio and interpolating the concentration from this regression line. This ratio-based calibration is inherently more robust and reliable than external standard calibration. splendidlab.comoup.com

The table below provides a conceptual example of data used to construct such a calibration curve.

| Analyte Concentration (ng/mL) | Analyte Response (Peak Area) | IS Response (Peak Area) | Response Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 1,550 | 150,000 | 0.0103 |

| 5.0 | 7,800 | 152,500 | 0.0511 |

| 25.0 | 40,100 | 148,900 | 0.2693 |

| 50.0 | 81,500 | 151,100 | 0.5394 |

| 100.0 | 165,200 | 149,500 | 1.1050 |

Comprehensive Sample Preparation Techniques in Conjunction with Dehydroaripiprazole-d8

Effective sample preparation is paramount to remove interfering substances from complex biological matrices like plasma and urine, thereby enhancing the accuracy and precision of the analytical method. Dehydroaripiprazole-d8 is compatible with a range of extraction techniques, each with its own advantages.

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of analytes from biological samples. In the context of aripiprazole and dehydroaripiprazole analysis, various SPE sorbents and protocols have been successfully implemented.

One innovative approach utilizes a three-step micro-elution SPE with Oasis PRiME HLB 96-well elution plates. nih.gov This method is notable for its efficiency, as the water-wettable polymeric sorbent does not necessitate conditioning or equilibration steps, simplifying the extraction process. nih.gov It has been reported to remove over 99% of primary plasma phospholipids (B1166683), a significant advantage over other techniques like protein precipitation (PPT) and liquid-liquid extraction (LLE). nih.gov Furthermore, this strategy boasts high extraction recovery, ranging from 96% to 106%. nih.gov In a specific application, 200 µL of human plasma was extracted using an Oasis PRiME HLB 96-well µElution Plate with 3 mg of sorbent per well, demonstrating the method's suitability for small sample volumes. longdom.org Another study successfully used Phenomenex Strata-X cartridges (30mg, 1cc) for the solid-phase extraction of aripiprazole and its deuterated internal standard from 100μL of human plasma. researchgate.net

The versatility of SPE is further highlighted by the use of different sorbent chemistries. Hydrophilic-lipophilic balanced (HLB) sorbents are commonly chosen for their ability to effectively extract compounds with a wide range of polarities. nih.gov Other materials, such as C8, C18, silica, alumina, and various mixed-mode polymeric sorbents, have also been utilized in SPE protocols for drug analysis. nih.gov

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. A simple and rapid ultra-performance liquid chromatographic-tandem mass spectrometric (UPLC-MS/MS) method was developed for aripiprazole in rat plasma using aripiprazole-d8 as the internal standard, where a single-step LLE was performed. researchgate.net In another method, a mixture of chloroform (B151607) and n-heptane (3:7, v/v) was used to extract aripiprazole, its active metabolite, and an internal standard from 1 mL of plasma. researchgate.net

LLE has proven effective in achieving high recovery rates for both aripiprazole and dehydroaripiprazole. One study reported extraction recoveries of 75.4% for aripiprazole and 102.3% for dehydroaripiprazole from serum. researchgate.net While effective, LLE can sometimes be more labor-intensive and may not remove phospholipids as efficiently as some modern SPE techniques. nih.gov

Protein Precipitation (PPT) is a straightforward and widely used method for removing proteins from biological samples, often employed for its simplicity and speed. researchgate.netmdpi.com In this technique, a precipitating agent is added to the plasma sample, causing the proteins to denature and precipitate out of solution. researchgate.net

Acetonitrile is a commonly used precipitating agent in assays for aripiprazole and its metabolites. researchgate.netnih.gov In one validated method, a simple one-step protein precipitation with acetonitrile was utilized for the analysis of plasma samples. researchgate.net Another study also employed acetonitrile for protein precipitation from 50 μL of plasma. nih.gov The choice of precipitating agent can influence the efficiency of protein removal and analyte recovery; research has shown that acetonitrile can yield recoveries of up to 85%. researchgate.net

While PPT is a rapid and cost-effective technique, it may be less effective at removing other matrix components, such as phospholipids, compared to SPE. nih.gov This can potentially lead to matrix effects in the subsequent analysis.

Rigorous Method Validation Parameters for Dehydroaripiprazole-d8-Containing Assays

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netcrsubscription.com For assays employing Dehydroaripiprazole-d8, validation ensures the reliability and accuracy of the quantitative results. Key validation parameters include linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org The calibration range is the interval between the upper and lower concentrations of an analyte for which the method has been shown to be accurate, precise, and linear. globalresearchonline.netich.org

In assays for aripiprazole and dehydroaripiprazole using Dehydroaripiprazole-d8 as an internal standard, linearity is typically established by constructing calibration curves. This involves plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration and performing a linear regression analysis. researchgate.net

The following table summarizes the linearity and calibration ranges from various validated methods:

| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |

| Aripiprazole | Human Plasma | 0.18 - 110 ng/mL | Not specified |

| Dehydroaripiprazole | Human Plasma | 0.35 - 100 ng/mL | Not specified |

| Aripiprazole | Human Plasma | 0.15 - 110 ng/mL | Not specified |

| Dehydroaripiprazole | Human Plasma | 0.35 - 100 ng/mL | Not specified |

| Aripiprazole | Rat Plasma | 2 - 1025 ng/mL | 0.99951 |

| Aripiprazole | Serum | 16 - 500 ng/mL | 0.999 |

| Dehydroaripiprazole | Serum | 8 - 250 ng/mL | 0.999 |

| Aripiprazole | Rat Plasma | 0.05 - 50 µg/mL | Not specified |

| Dehydroaripiprazole | Rat Plasma | 0.05 - 50 µg/mL | Not specified |

| Aripiprazole | Human Plasma | 0.1 - 600 ng/mL | Not specified |

| Dehydroaripiprazole | Human Plasma | 0.01 - 60 ng/mL | Not specified |

Data sourced from multiple studies. longdom.orgresearchgate.netnih.govresearchgate.netresearchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. nih.govddtjournal.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ich.orgnih.govddtjournal.net

These parameters are crucial for assessing the sensitivity of an assay, particularly when measuring low concentrations of drugs or their metabolites. The determination of LOD and LOQ can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. ddtjournal.netsepscience.com

The following table presents the LOD and LOQ values for aripiprazole and dehydroaripiprazole from different analytical methods:

| Analyte | Matrix | LOD | LOQ |

| Aripiprazole | Rat Plasma | 0.012 µg/mL | 0.039 µg/mL |

| Dehydroaripiprazole | Rat Plasma | 0.009 µg/mL | 0.029 µg/mL |

| Aripiprazole | Urine | 5 ng/mL | 5 ng/mL |

| Dehydroaripiprazole | Urine | 5 ng/mL | 5 ng/mL |

| Aripiprazole | Serum | Not specified | 14.4 ng/mL |

| Dehydroaripiprazole | Serum | Not specified | 6.9 ng/mL |

Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov

Evaluation of Intra- and Inter-Assay Precision and Accuracy

The validation of an analytical method hinges on demonstrating its precision and accuracy. Precision, typically expressed as the relative standard deviation (RSD%), measures the closeness of repeated measurements, while accuracy, expressed as the relative error (RE%), indicates the closeness of a measured value to the true value. These parameters are evaluated within a single analytical run (intra-assay) and between different runs on separate days (inter-assay).

In a UPLC-MS/MS method developed for the simultaneous determination of 10 antipsychotic drugs in human plasma, including dehydroaripiprazole (DAP), the intra- and inter-day precision and accuracy were rigorously assessed. nih.govdovepress.com The method demonstrated excellent performance, with both RSD and RE values falling within the widely accepted limit of ±15% for quality control (QC) samples at low, medium, and high concentrations, and within ±20% for the lower limit of quantification (LLOQ). dovepress.com Similarly, another UPLC-MS/MS method for 71 neuropsychotropic drugs reported intra- and inter-batch precision RSDs of less than 15% and accuracy between 90% and 110% for all analytes, including dehydroaripiprazole, using its deuterated internal standard, dehydroaripiprazole-d8. nih.gov

A separate study developing a UHPLC method for aripiprazole and dehydroaripiprazole in rat plasma also reported exceptional precision, with intra- and inter-day assay variability of less than 2% for both analytes. researchgate.net Furthermore, a GC-MS method for the detection of aripiprazole and dehydroaripiprazole in blood samples of psychiatric patients found that the intra-assay and interassay precision and accuracy were within acceptable ranges. researchgate.net These findings collectively underscore the reliability of methods employing dehydroaripiprazole-d8 for consistent and accurate quantification across analytical batches.

Table 1: Intra- and Inter-Assay Precision and Accuracy for Dehydroaripiprazole (DAP)

| Method | Matrix | Concentration Level | Intra-Assay Precision (RSD%) | Inter-Assay Precision (RSD%) | Accuracy (RE%) | Source |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Human Plasma | LLOQ, QC Low, QC Medium, QC High | <15% (<20% for LLOQ) | <15% (<20% for LLOQ) | Within ±15% (±20% for LLOQ) | dovepress.com |

| UPLC-MS/MS | Human Serum | QC Low, QC Medium, QC High | <15% | <15% | 90%-110% | nih.gov |

| UHPLC | Rat Plasma | Not Specified | <2% | <2% | Not Specified | researchgate.net |

| GC-MS | Human Blood | Not Specified | Within Acceptable Ranges | researchgate.net |

Assessment of Extraction Recovery and Reproducibility

Extraction recovery is a critical parameter that measures the efficiency of the analyte's extraction from the biological matrix. High and consistent recovery is essential for ensuring the sensitivity and reliability of the assay. Reproducibility of the extraction process is vital for achieving precise results across different samples.

Various extraction techniques have been employed for aripiprazole and dehydroaripiprazole, with solid-phase extraction (SPE) being a common and effective choice. One study utilizing SPE reported extraction recoveries of 75.4% for aripiprazole and 102.3% for dehydroaripiprazole. researchgate.net Another comprehensive UPLC-MS/MS method found the extraction recovery for dehydroaripiprazole to be in the range of 96.19% to 98.86%. dovepress.com An improved microelution-SPE method demonstrated the removal of more than 99% of major plasma phospholipids, which are a common source of matrix effects. nih.govcsic.es

The use of a simple one-step protein precipitation with acetonitrile has also been shown to be effective, yielding recoveries between 85.95-92.60% for aripiprazole and 87.69-93.21% for dehydroaripiprazole. researchgate.net Another method utilizing protein precipitation with acetonitrile reported extraction recoveries for a range of antipsychotics, including dehydroaripiprazole, to be consistently high, ranging from 95.68% to 102.71%. nih.govdovepress.com The high and reproducible recovery values obtained with these methods, facilitated by the use of dehydroaripiprazole-d8 as an internal standard, ensure that the assay accurately reflects the true concentration of the analyte in the sample.

Table 2: Extraction Recovery of Dehydroaripiprazole

| Extraction Method | Analytical Technique | Matrix | Extraction Recovery (%) | Source |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | GC-MS | Human Blood | 102.3% | researchgate.net |

| Protein Precipitation | UPLC-MS/MS | Human Plasma | 96.19% - 98.86% | dovepress.com |

| Protein Precipitation | UHPLC | Rat Plasma | 87.69% - 93.21% | researchgate.net |

| Microelution-SPE | LC-MS/MS | Human Plasma | >99% phospholipid removal | nih.govcsic.es |

Evaluation of Selectivity and Carry-over

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or co-administered drugs. nih.gov Carry-over refers to the appearance of a signal in a blank sample that is analyzed immediately after a high-concentration sample. Both are critical for preventing false-positive results and ensuring the integrity of the quantitative data.

Carry-over is assessed by injecting a blank sample after the upper limit of quantification (ULOQ) standard. For the developed methods, the carry-over effect was found to be negligible, with any observed signal being well below 20% of the LLOQ, which is the generally accepted limit. nih.govdovepress.comthermofisher.com This ensures that the measurement of a low-concentration sample is not affected by a preceding high-concentration sample, thereby guaranteeing the accuracy of the results in a high-throughput clinical or research setting.

Table 3: Summary of Selectivity and Carry-over Evaluation

| Parameter | Evaluation Method | Finding | Source |

|---|---|---|---|

| Selectivity | Analysis of multiple blank matrix lots | No significant endogenous interference observed at the retention times of the analyte and internal standard. | nih.govcore.ac.uk |

| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | Average matrix factors were close to 1.0, indicating minimal ion suppression or enhancement. | uantwerpen.be |

| Carry-over | Injection of a blank sample after a high-concentration (ULOQ) sample | Carry-over was negligible and well below the accepted limit of 20% of the LLOQ. | nih.govdovepress.comthermofisher.com |

Preclinical and in Vitro Pharmacological Investigations Utilizing Dehydroaripiprazole

Receptor Binding Affinity Studies (in vitro/animal models)

In vitro receptor binding assays have been essential in elucidating the pharmacological profile of dehydroaripiprazole (B194390). These studies measure the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Research has demonstrated that dehydroaripiprazole possesses a receptor binding profile that is very similar to its parent compound, aripiprazole (B633). cambridge.orgfrontiersin.org

The predominant metabolite, dehydroaripiprazole, has been shown to have a similar high affinity for dopamine (B1211576) D2 and D3 receptors as the parent drug. Its affinity for various serotonin (B10506) receptor subtypes, however, is reported to be much lower than that of aripiprazole. Aripiprazole itself exhibits high affinity for dopamine D2 and D3 receptors, as well as for serotonin 5-HT1A and 5-HT2A receptors. fda.gov

Receptor Binding Affinities (Ki, nM)

Comparison of in vitro binding affinities of Aripiprazole and Dehydroaripiprazole for key dopamine and serotonin receptors.

| Receptor | Aripiprazole (Ki, nM) | Dehydroaripiprazole (Ki, nM) |

|---|---|---|

| Dopamine D2 | 0.34 fda.gov | 0.4 |

| Dopamine D3 | 0.8 fda.gov | 0.5 |

| Serotonin 5-HT1A | 1.7 fda.gov | Data not consistently reported, but noted to have affinity medchemexpress.com |

| Serotonin 5-HT2A | 3.4 fda.gov | Data not consistently reported, but noted to have affinity medchemexpress.com |

| Serotonin 5-HT2B | Data not consistently reported, but noted to have affinity medchemexpress.comresearchgate.net | Data not consistently reported, but noted to have affinity medchemexpress.com |

Functional Assays of Neurotransmitter System Modulation (in vitro/animal models)

Functional assays move beyond simple binding affinity to measure the biological response a compound provokes. For dehydroaripiprazole, these studies confirm the functional consequences of its receptor binding profile, demonstrating its ability to modulate neurotransmitter systems in a dynamic way.

Evaluation of Agonistic and Antagonistic Properties

The defining functional characteristic of dehydroaripiprazole is its partial agonism at D2 receptors, which translates to a blend of agonistic and antagonistic effects depending on the surrounding neurochemical environment. researchgate.net Animal models have been instrumental in demonstrating this dualistic nature. For instance, aripiprazole exhibits antagonist properties in animal models designed to mimic dopaminergic hyperactivity, while showing agonist properties in models of dopaminergic hypoactivity. As dehydroaripiprazole has similar pharmacodynamic effects at D2 receptors, its functional profile in vivo is considered equivalent to that of aripiprazole. researchgate.netmedchemexpress.com This stabilizing effect on the dopamine system is a key differentiator from first-generation antipsychotics, which are pure D2 receptor antagonists, and many other atypical antipsychotics. researchgate.net

Cellular Signaling Pathway Investigations

The interaction of dehydroaripiprazole with its target receptors initiates a cascade of intracellular signaling events. While much of the research into downstream cellular pathways has focused on the parent compound, aripiprazole, the findings are directly relevant to dehydroaripiprazole due to its role as the primary active moiety.

Investigations have explored the effects of aripiprazole and dehydroaripiprazole on drug efflux transporters, which are proteins that control the passage of substances across cell membranes, including the blood-brain barrier. In vitro studies have shown that dehydroaripiprazole is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2) transporter, with an IC50 value of 0.52 µM, which is a stronger inhibition than that observed for aripiprazole (IC50 of 3.5 µM). medchemexpress.comnih.gov Both compounds also inhibit the P-glycoprotein (MDR1/ABCB1) transporter with similar potencies. nih.gov

Further studies on cellular signaling have examined how aripiprazole modulates pathways involved in cellular stress and survival. For example, in a rat hepatocarcinoma cell line, prolonged treatment with aripiprazole was found to alter the response to oxidative stress by reducing the activation of mitogen-activated protein kinases (MAPKs) and affecting the levels of the transcription factor STAT3, which is involved in cytoprotective functions. mdpi.com Given that dehydroaripiprazole is the major active metabolite, it is a key mediator of these long-term cellular adaptations. These complex interactions with various cellular signaling pathways, from neurotransmitter synthesis modulation to cellular stress responses, underscore the intricate mechanism of action of the active components of aripiprazole treatment. nih.govplos.orgfrontiersin.org

Research on Metabolic Pathways and Transporter Interactions of Dehydroaripiprazole Non Human/in Vitro Focus

Elucidation of Dehydrogenation Pathways and Enzyme Kinetics

While specific enzyme kinetic parameters like Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the dehydrogenation of aripiprazole (B633) are not extensively detailed in the provided search results, the importance of this pathway is underscored by the fact that dehydroaripiprazole (B194390) can constitute about 40% of the parent drug's exposure in plasma at a steady state. nih.govnih.gov The kinetics of this pathway can be influenced by various factors, including the presence of other drugs. For instance, some medications can inhibit the formation of dehydroaripiprazole, thereby altering the metabolic profile of aripiprazole. researchgate.net

Role of Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Dehydroaripiprazole Formation

The dehydrogenation of aripiprazole to dehydroaripiprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP2D6. nih.govresearchgate.netpharmgkb.orgtandfonline.comchemicalbook.comdrugbank.com These enzymes are crucial for the metabolism of a wide range of drugs, and their activity can vary significantly among individuals due to genetic polymorphisms. nih.govresearchgate.netnih.gov

In vitro studies have confirmed that both CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of aripiprazole. chemicalbook.comdrugbank.com The N-dealkylation pathway, another metabolic route for aripiprazole, is catalyzed by CYP3A4. pharmgkb.org The contribution of each enzyme to the formation of dehydroaripiprazole is a subject of ongoing research. Some studies suggest that CYP3A4 may play a more significant role than CYP2D6 in the dehydrogenation process. nih.gov This is supported by the observation that even in individuals with nonfunctional CYP2D6 alleles (poor metabolizers), dehydroaripiprazole is still formed, albeit at lower concentrations compared to individuals with functional CYP2D6 alleles. researchgate.net

The interplay between CYP3A4 and CYP2D6 in metabolizing aripiprazole highlights the complexity of its pharmacokinetics. Genetic variations in these enzymes can lead to different metabolic rates, which in turn can affect the plasma concentrations of both aripiprazole and dehydroaripiprazole. researchgate.netnih.gov

Assessment of Drug Efflux Transporter Inhibition (MDR1/ABCB1, BCRP/ABCG2, MRP4/ABCC4)

Dehydroaripiprazole, along with its parent compound aripiprazole, has been shown to interact with several drug efflux transporters. These transporters, such as P-glycoprotein (MDR1/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 4 (MRP4/ABCC4), are present in various tissues, including the intestine and the blood-brain barrier, and play a crucial role in drug absorption, distribution, and elimination. nih.govomicsonline.org

Research indicates that both aripiprazole and dehydroaripiprazole are inhibitors of MDR1 and BCRP. pharmgkb.orgnih.gov However, they exhibit minimal to no inhibitory effect on MRP4. nih.gov

In Vitro Studies in Transfected Cell Lines

In vitro studies using transfected cell lines have been instrumental in characterizing the inhibitory potential of dehydroaripiprazole on drug efflux transporters. nih.gov One study utilized human MDR1-transfected Madin-Darby canine kidney (MDCKII-MDR1) cells to determine the half-maximal inhibitory concentrations (IC50) of dehydroaripiprazole. nih.gov

Table 1: Inhibitory Potency (IC50) of Dehydroaripiprazole on Efflux Transporters

| Transporter | Cell Line | IC50 (µM) |

|---|---|---|

| MDR1/ABCB1 | MDCKII-MDR1 | 1.3 |

| BCRP/ABCG2 | - | 0.52 |

| MRP4/ABCC4 | - | ~ No inhibitory effect |

These findings demonstrate that dehydroaripiprazole is a potent inhibitor of BCRP and a relatively strong inhibitor of MDR1. nih.gov In comparison to other atypical antipsychotics, aripiprazole and dehydroaripiprazole showed significantly stronger inhibitory effects on human MDR1. nih.gov

Another study using BCRP-expressing membrane vesicles showed that dehydroaripiprazole inhibited BCRP-mediated transport in a concentration-dependent manner, with an IC50 value of 0.52 μM. medchemexpress.com

Mechanistic Insights into Transport Modulation

The inhibition of efflux transporters like MDR1 and BCRP by dehydroaripiprazole can have significant implications for drug-drug interactions. By inhibiting these transporters, dehydroaripiprazole can potentially increase the intracellular concentration of other drugs that are substrates of these transporters. researchgate.net This is particularly relevant at the blood-brain barrier and in the intestine, where these transporters are highly expressed. nih.gov

The mechanism of this transport modulation is based on competitive inhibition, where dehydroaripiprazole binds to the transporter, thereby preventing the efflux of other substrate drugs. While the ratios of steady-state unbound concentrations of dehydroaripiprazole to its IC50 values against MDR1 and BCRP were found to be low, suggesting a low risk of drug-drug interactions at the blood-brain barrier, the potential for interactions in the gastrointestinal tract is a consideration. nih.gov

Innovative Applications and Future Research Trajectories for Dehydroaripiprazole D8

Development of Novel Analytical Assays for Emerging Aripiprazole (B633) Metabolites

The quantitative analysis of drugs and their metabolites in biological matrices is fundamental to understanding their pharmacokinetic profiles. Dehydroaripiprazole-d8 (B1164869) is instrumental in the development and validation of highly sensitive and specific analytical assays for aripiprazole and its metabolites. pharmaffiliates.comlgcstandards.com Stable isotope-labeled compounds, such as Dehydroaripiprazole-d8, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods. nih.govacanthusresearch.com

The use of a deuterated internal standard is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the preferred method for analyzing aripiprazole and its metabolites due to its high sensitivity and specificity. humanjournals.comnih.govresearchgate.net Dehydroaripiprazole-d8 co-elutes with the non-labeled analyte (dehydroaripiprazole) but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurements. nih.gov

Several analytical techniques have been established for the quantification of aripiprazole and dehydroaripiprazole (B194390), including high-performance liquid chromatography (HPLC) with UV or diode array detection, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. humanjournals.comnih.govptfarm.pl However, LC-MS/MS methods offer superior sensitivity, often achieving a lower limit of quantification (LLOQ) necessary for pharmacokinetic studies. researchgate.netnih.gov The integration of Dehydroaripiprazole-d8 into these methods allows for the reliable measurement of metabolite concentrations even at the low levels often encountered in clinical trials. wipo.intepo.org

Table 1: Comparison of Analytical Methods for Aripiprazole and Metabolite Quantification

| Analytical Method | Detector | Typical Application | Key Advantage with Deuterated Standard | Reference |

|---|---|---|---|---|

| HPLC | UV/Diode Array | Routine therapeutic drug monitoring | Improves quantification but less impact than in MS | ptfarm.pl |

| GC-MS | Mass Spectrometer | Confirmation analysis in plasma | High specificity and sensitivity | humanjournals.com |

| Capillary Electrophoresis (CE) | UV | Clinical analysis | Cost-effective alternative to LC-MS | nih.gov |

| LC-MS/MS | Tandem Mass Spectrometer | Pharmacokinetic studies, bioequivalence studies | Gold standard for accuracy, precision, and sensitivity | researchgate.netnih.gov |

Mechanistic Studies of Deuterium (B1214612) Isotope Effects on Enzyme Activity and Biotransformation

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic transformation can significantly alter the rate of enzymatic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating the mechanisms of drug metabolism. nih.govscispace.com Aripiprazole is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, which catalyze its dehydrogenation to form dehydroaripiprazole. nih.govcymitquimica.com

The presence of a significant primary deuterium KIE provides strong evidence that the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting or partially rate-limiting step in the metabolic reaction. nih.govnih.gov By strategically placing deuterium atoms on the aripiprazole molecule, researchers can probe the mechanisms of CYP-mediated oxidation. Studying the metabolism of specifically deuterated isotopologues allows for the elucidation of which C-H bonds are broken during biotransformation.

This approach has several implications:

Mechanism Elucidation: KIE studies help confirm the proposed metabolic pathways and the specific enzymes involved. The magnitude of the KIE can provide insights into the transition state of the reaction, supporting, for example, a hydrogen atom abstraction mechanism common to many P450-catalyzed reactions. scispace.comacs.org

Metabolic Stability: Deuteration at a primary site of metabolism can slow down the rate of clearance, a strategy that has been explored to develop drugs with improved pharmacokinetic profiles. nih.govnih.gov While Dehydroaripiprazole-d8 itself is primarily used as an analytical standard, studies on deuterated parent drugs inform the potential for creating "soft drugs" or "hard drugs" by modulating metabolic rates.

Metabolic Switching: If the primary metabolic pathway is slowed by deuteration, metabolism may shift to alternative, non-deuterated sites on the molecule. plos.org Investigating this phenomenon can help identify minor or novel metabolites and understand the flexibility of enzyme active sites.

The complexity of these effects is significant, as the outcome can depend on the specific CYP isoform and the position of the deuterium label. plos.org

Integration of Dehydroaripiprazole-d8 into Advanced Drug Discovery and Development Research Pipelines

The utility of Dehydroaripiprazole-d8 extends beyond basic research into the core processes of drug discovery and development, particularly in preclinical and clinical phases.

DMPK studies are essential for evaluating new drug candidates, providing critical data on how a drug is absorbed, distributed, metabolized, and excreted. The accuracy of these studies hinges on the ability to reliably quantify the parent drug and its metabolites in various biological samples.

Dehydroaripiprazole-d8 is indispensable in this context as a stable isotope-labeled internal standard (SIL-IS). wipo.intepo.org Its use in LC-MS/MS assays ensures high-quality data for:

Pharmacokinetic Profiling: Accurate determination of key PK parameters such as clearance, volume of distribution, and half-life for both the parent drug (aripiprazole) and its active metabolite (dehydroaripiprazole).

Metabolite Identification and Quantification: Serving as a reference standard for the identification and precise measurement of dehydroaripiprazole.

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of aripiprazole, which requires highly precise and reliable analytical methods. nih.gov

Patents have been filed for the use of deuterated compounds as internal standards specifically for quantifying drug metabolites in biological samples, highlighting their importance in meeting the stringent requirements for DMPK studies in clinical trials. wipo.intepo.org The stability of deuterated standards also ensures they can be stored for long periods, which is crucial for the long-term nature of clinical trial sample analysis. epo.org

Systems pharmacology utilizes computational models to understand the complex interactions between a drug and a biological system. Physiologically based pharmacokinetic (PBPK) and population pharmacokinetic (PopPK) models are two such approaches that are increasingly used in drug development. nih.govgithub.com

The development and validation of these models are critically dependent on high-quality experimental data. The precise concentration-time data for aripiprazole and dehydroaripiprazole, obtained from animal studies using analytical methods fortified with Dehydroaripiprazole-d8, are essential inputs for these models.

PBPK Modeling: These models simulate the absorption, distribution, metabolism, and excretion of a drug within a multi-compartment physiological system. github.com Accurate plasma and tissue concentration data from preclinical animal studies are necessary to build and refine these models, which can then be used to predict human pharmacokinetics.

PopPK Modeling: This approach analyzes concentration data from a population to quantify the typical pharmacokinetic parameters and the variability between individuals. nih.govnih.gov PopPK models can identify covariates (such as genetic polymorphisms in CYP enzymes) that influence drug exposure. nih.gov The precision afforded by using Dehydroaripiprazole-d8 as an internal standard reduces the analytical variability in the input data, allowing for a more accurate estimation of the true biological variability.

In essence, by enabling the generation of robust and precise concentration data, Dehydroaripiprazole-d8 provides the foundation upon which predictive and informative systems pharmacology models for aripiprazole are built.

Q & A

Basic Question: How is Dehydroaripiprazole-d8-1 synthesized and characterized in preclinical studies?

Methodological Answer:

this compound, a deuterated analog of aripiprazole, is synthesized via isotopic substitution using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Key characterization steps include:

- Nuclear Magnetic Resonance (NMR): Confirm deuteration at specific positions (e.g., aromatic or aliphatic protons) via <sup>1</sup>H/<sup>2</sup>H NMR spectral analysis.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., +8 Da shift) and isotopic purity.

- Chromatographic Purity: Use HPLC/LC-MS with deuterated internal standards (e.g., 0.1–10 mg/ml methanol solutions as in ) to assess chemical stability and impurities.

Reference standards should follow pharmacopeial guidelines for analytical validation (e.g., USP/EP impurity profiling in ).

Basic Question: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS with Deuterated Internal Standards: Use stable isotope-labeled analogs (e.g., this compound itself) to correct for matrix effects and ionization efficiency. Calibration curves (e.g., 1–1000 ng/ml) should adhere to ICH guidelines for linearity (R² > 0.99) and precision (CV < 15%).

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile, optimized for recovery rates (>85%) and minimal interference.

- Validation Parameters: Include limit of detection (LOD), limit of quantification (LOQ), and stability under storage conditions (e.g., -80°C). Cross-validate results with independent labs to ensure reproducibility .

Basic Question: What is the role of this compound as an internal standard in pharmacokinetic studies?

Methodological Answer:

this compound serves as an internal standard (IS) to:

- Normalize Variability: Correct for instrument drift or matrix effects in LC-MS/MS.

- Improve Accuracy: Match physicochemical properties (e.g., retention time, ionization) with the target analyte (aripiprazole).

- Validate Method Specificity: Use in spike-recovery experiments (e.g., 80–120% recovery) to confirm no co-elution with metabolites or impurities.

Refer to for impurity thresholds (e.g., ≤0.1% for major unspecified impurities) and for clinical study validation criteria.

Advanced Question: How should researchers design in vivo studies to evaluate Dehydroariprazole-d8-1’s metabolic stability?

Methodological Answer:

- Species Selection: Use rodent and non-rodent models (e.g., mice, dogs) to assess cross-species metabolic pathways. Include sample size calculations (e.g., n ≥ 6) to ensure statistical power.

- Dosing Strategy: Administer deuterated and non-deuterated analogs simultaneously to compare pharmacokinetic parameters (e.g., t₁/₂, AUC).

- Bias Mitigation: Randomize treatment groups and blind analysts to sample identities. Use ICH E8(R1) frameworks ( ) to align study objectives with regulatory requirements.

- Data Collection: Monitor plasma/tissue concentrations at intervals (e.g., 0.5, 2, 8, 24 hours) and quantify metabolites via HRMS .

Advanced Question: How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

- Hypothesis-Driven Reanalysis: Re-examine raw data (e.g., MS/MS fragmentation patterns) to confirm metabolite structures. Compare against databases (e.g., HMDB, PubChem).

- Isotope Tracing: Use <sup>13</sup>C or <sup>15</sup>N labeling to track specific metabolic transformations (e.g., hydroxylation vs. N-dealkylation).

- Computational Modeling: Apply in silico tools (e.g., molecular docking, CYP450 isoform affinity predictions) to identify plausible pathways. Cross-validate with in vitro microsomal assays.

Contradictions may arise from species-specific CYP450 expression ( ) or analytical sensitivity thresholds ( ).

Advanced Question: What methodological challenges arise in impurity profiling of this compound?

Methodological Answer:

- Synthetic Byproducts: Identify and quantify impurities (e.g., non-deuterated analogs, des-methyl derivatives) using EP/USP reference standards ( ).

- Detection Limits: Optimize LC-MS parameters (e.g., collision energy, column temperature) to achieve ≤0.1% impurity thresholds.

- Stability-Indicating Methods: Stress-test under acidic, basic, oxidative, and thermal conditions to assess degradation products. Use forced degradation studies to validate method robustness .

Advanced Question: How can cross-species pharmacokinetic variability of this compound be systematically analyzed?

Methodological Answer:

- Compartmental Modeling: Fit plasma concentration-time data to non-linear mixed-effects models (e.g., NONMEM) to estimate inter-species clearance rates.

- Allometric Scaling: Apply body-weight-based scaling (e.g., 0.75 exponent for hepatic clearance) to predict human pharmacokinetics.

- Covariate Analysis: Investigate factors like plasma protein binding or tissue distribution coefficients using regression models.

Align with ICH E8(R1) guidelines ( ) for translational relevance.

Advanced Question: What statistical approaches are recommended for interpreting heterogeneous metabolic data?

Methodological Answer:

- Multivariate Analysis: Use PCA or PLS-DA to identify clusters in metabolite profiles.

- Bayesian Hierarchical Models: Account for inter-individual variability and missing data.

- Meta-Analysis: Pool data from multiple studies (e.g., preclinical vs. clinical) using random-effects models to assess overall trends.

Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant; ) to maintain methodological rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.